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Compound of Interest

Compound Name: Ethylbenzene-d10

Cat. No.: B166147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Ethylbenzene-d10 (perdeuteroethylbenzene), a deuterated isotopologue of ethylbenzene.

Given the limited availability of specific experimental spectra for Ethylbenzene-d10 in public

databases, this document presents the known spectroscopic data for its non-deuterated

counterpart, ethylbenzene, as a reference. It further offers a detailed analysis of the anticipated

spectral changes resulting from complete deuteration. The guide includes detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, alongside visualizations of the analytical workflows.

Ethylbenzene-d10 is a crucial internal standard in analytical chemistry, particularly in mass

spectrometry-based studies, due to its chemical similarity to ethylbenzene and its distinct mass.

Its use as a deuterated solvent in NMR spectroscopy is also notable.

Spectroscopic Data Presentation
The following tables summarize the spectroscopic data for ethylbenzene. The expected shifts

and modifications for Ethylbenzene-d10 are discussed in the subsequent sections.

Table 1: ¹H NMR Data for Ethylbenzene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.15-7.35 m 5H
Aromatic protons

(C₆H₅)

2.65 q 2H
Methylene protons (-

CH₂-)

1.24 t 3H Methyl protons (-CH₃)

Data sourced from typical spectra and may vary slightly based on solvent and experimental

conditions.

Table 2: ¹³C NMR Data for Ethylbenzene[1][2]

Chemical Shift (δ) ppm Assignment

144.2 C1 (quaternary aromatic)

128.4 C3, C5 (aromatic CH)

127.9 C2, C6 (aromatic CH)

125.7 C4 (aromatic CH)

29.0 Methylene carbon (-CH₂)

15.6 Methyl carbon (-CH₃)

Data sourced from typical spectra and may vary slightly based on solvent and experimental

conditions.[1][2]

Table 3: IR Spectroscopy Data for Ethylbenzene[3]
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Wavenumber (cm⁻¹) Intensity Assignment

3080-3030 Strong Aromatic C-H stretch

2975-2845 Strong Aliphatic C-H stretch

1600, 1500 Medium-Strong Aromatic C=C ring vibrations

770-690 Strong
Aromatic C-H out-of-plane

bend (monosubstituted)

This represents a summary of key peaks. The fingerprint region below 1500 cm⁻¹ contains

numerous other characteristic absorptions.[3]

Table 4: Mass Spectrometry Data for Ethylbenzene[4]

m/z Relative Intensity (%) Proposed Fragment

106 35 [C₈H₁₀]⁺˙ (Molecular Ion)

91 100 [C₇H₇]⁺ (Tropylium ion)

77 8 [C₆H₅]⁺ (Phenyl ion)

65 8 [C₅H₅]⁺

51 10 [C₄H₃]⁺

Fragmentation patterns can vary with ionization energy and instrumentation.[4]

Expected Spectroscopic Data for Ethylbenzene-d10
¹H NMR Spectroscopy

In a fully deuterated Ethylbenzene-d10 (C₆D₅CD₂CD₃), there are no protons. Therefore, a ¹H

NMR spectrum will show no signals from the compound itself. Any observed signals would be

due to protonated impurities or the residual protons in the deuterated NMR solvent used for the

analysis.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum of Ethylbenzene-d10 will exhibit signals for all the carbon atoms, but

their appearance will be significantly different from the protonated analogue due to coupling

with deuterium (a spin-1 nucleus).

Chemical Shifts: The chemical shifts of the carbon atoms in Ethylbenzene-d10 are expected

to be very similar to those in ethylbenzene, with minor upfield shifts (isotope effects) of less

than 1 ppm.

Signal Multiplicity: Due to ¹³C-¹D coupling, the signals will be split into multiplets. A CD group

will appear as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a

1:3:6:7:6:3:1 septet. This results in a more complex spectrum compared to the proton-

decoupled spectrum of ethylbenzene.

Infrared (IR) Spectroscopy

The IR spectrum of Ethylbenzene-d10 will show significant differences compared to

ethylbenzene, primarily due to the heavier mass of deuterium.

C-D Stretching: The C-H stretching vibrations (around 3000 cm⁻¹) will be replaced by C-D

stretching vibrations at a lower frequency, typically in the range of 2100-2300 cm⁻¹. This is a

direct consequence of the increased reduced mass of the C-D bond.

Fingerprint Region: The entire fingerprint region will be different, as the bending and other

vibrational modes are highly dependent on the masses of the atoms involved.

PubChem lists an FTIR spectrum for Ethylbenzene-d10 from Sigma-Aldrich (catalog number

176656), though a detailed peak list is not readily available.[5]

Mass Spectrometry

In the mass spectrum of Ethylbenzene-d10, the masses of the molecular ion and all fragments

containing deuterium will be shifted to higher m/z values.

Molecular Ion: The molecular ion peak will be at m/z 116, corresponding to [C₈D₁₀]⁺˙.

Fragmentation Pattern: The fragmentation pattern will be analogous to that of ethylbenzene,

but with the fragments having a higher mass. For example, the loss of a CD₃ radical would
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lead to a base peak at m/z 98 ([C₇D₇]⁺), and the loss of a C₂D₅ radical would result in a

fragment at m/z 82 ([C₆D₅]⁺).

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of liquid samples like

Ethylbenzene-d10.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 5-10 mg of Ethylbenzene-d10 for ¹H NMR (if checking for

protonated impurities) or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, acetone-d6).

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry

5 mm NMR tube.

Cap the NMR tube securely.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Data Acquisition:

For ¹H NMR: Acquire a spectrum using a standard pulse sequence. The number of scans

can be low (e.g., 8-16) due to the high sensitivity of ¹H NMR.
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For ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 128

or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C

nucleus. A relaxation delay (d1) of 1-2 seconds is typically sufficient.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals (for ¹H NMR) and pick the peaks.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Place a drop of Ethylbenzene-d10 onto the center of a clean, dry salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top, allowing the liquid to spread into a thin film

between the plates.

Ensure there are no air bubbles in the film.

Instrument Setup:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Close the sample compartment.

Data Acquisition:

Acquire a background spectrum of the empty spectrometer to account for atmospheric

CO₂ and water vapor.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
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Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Introduction (via Gas Chromatography - GC-MS):

Prepare a dilute solution of Ethylbenzene-d10 in a volatile solvent (e.g., hexane or

dichloromethane).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

The GC will separate the sample from the solvent and any impurities. The column

temperature program should be optimized to ensure good peak shape for Ethylbenzene-
d10.

Instrument Setup:

The GC is coupled to a mass spectrometer, typically a quadrupole or ion trap analyzer.

The mass spectrometer is operated in electron ionization (EI) mode, with a standard

ionization energy of 70 eV.

The mass analyzer is set to scan a suitable mass range (e.g., m/z 35-200).

Data Acquisition:

As Ethylbenzene-d10 elutes from the GC column, it enters the ion source of the mass

spectrometer, where it is ionized and fragmented.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and

the detector records their abundance.

Data Processing:
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The software generates a mass spectrum for the GC peak corresponding to

Ethylbenzene-d10.

Identify the molecular ion peak and the major fragment ions.

The fragmentation pattern can be compared to library spectra or interpreted to confirm the

structure of the molecule.

Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the

spectroscopic analyses.

Sample Preparation

Spectroscopic Techniques Data Analysis

Structural Confirmation
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(Vibrational Frequencies)
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Click to download full resolution via product page

Caption: Overall workflow for the spectroscopic analysis of Ethylbenzene-d10.
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Caption: Experimental workflow for NMR spectroscopy.
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Caption: Workflows for IR and Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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